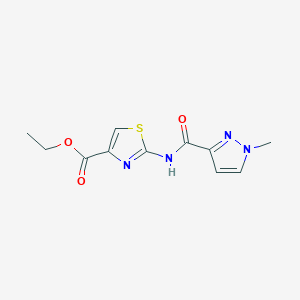
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, also known as MMP-13, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a small molecule that has been identified as a potential inhibitor of matrix metalloproteinase-13 (MMP-13) and has been studied for its potential therapeutic applications. MMP-13 has been found to be involved in a variety of processes in cells, such as cell migration and adhesion, and is thought to be involved in a variety of diseases, including cancer, arthritis, and cardiovascular disease.
Applications De Recherche Scientifique
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in scientific research. It has been found to be a potential inhibitor of this compound, and has been studied for its potential therapeutic applications in a variety of diseases, including cancer, arthritis, and cardiovascular disease. This compound has also been studied for its potential applications in drug delivery, as it can be used to deliver drugs to specific cellular targets. Additionally, this compound has been studied for its potential applications in tissue engineering, as it can be used to promote tissue regeneration.
Mécanisme D'action
Target of Action
The primary targets of this compound are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. The compound has shown the highest IC50 values for COX-1 inhibition .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, resulting in their inhibition . This inhibition disrupts the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound affects the cyclooxygenase pathway . By inhibiting the COX-1 and COX-2 enzymes, it disrupts the conversion of arachidonic acid to prostaglandins. This results in reduced inflammation and pain.
Pharmacokinetics
The compound’s high inhibition values suggest it may have good bioavailability .
Result of Action
The compound’s action results in reduced inflammation and pain . It has demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage of this compound is that it is a small molecule, which makes it easy to synthesize and use in experiments. Additionally, this compound has been found to be a potent inhibitor of this compound, which makes it useful for studying the activity of this compound in cells. However, this compound is not a selective inhibitor of this compound, and can also inhibit other MMPs, which can lead to off-target effects in cells.
Orientations Futures
The potential future directions for N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide include further studies of its potential therapeutic applications in a variety of diseases, such as cancer, arthritis, and cardiovascular disease. Additionally, this compound could be studied for its potential applications in drug delivery, as it could be used to deliver drugs to specific cellular targets. Finally, this compound could be studied for its potential applications in tissue engineering, as it could be used to promote tissue regeneration.
Méthodes De Synthèse
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biotechnological synthesis. Chemical synthesis is the most common method used to synthesize this compound, and involves the use of a variety of reagents, such as thionyl chloride, ethyl acetate, and sodium bicarbonate. Enzymatic synthesis is also used to synthesize this compound, and involves the use of enzymes, such as lipases and proteases, to catalyze the reaction. Finally, biotechnological synthesis is used to synthesize this compound, and involves the use of recombinant DNA technology to produce the molecule.
Propriétés
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-17-7-6-8(16-17)12(18)15-13-14-11-9(19-2)4-3-5-10(11)20-13/h3-7H,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGIFXHWKFYDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6530243.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530262.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530280.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530285.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530289.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530295.png)
![N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530297.png)
![methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6530300.png)
![4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6530304.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530327.png)
![1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530335.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530341.png)
